molecular formula C5H8FNO B8408424 (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde

(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde

Cat. No.: B8408424
M. Wt: 117.12 g/mol
InChI Key: QMQZXWWFXNWPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is an organic compound that features a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a suitable solvent, such as toluene, and may be catalyzed by a base or an acid, depending on the specific reaction pathway .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

3-(dimethylamino)-2-fluoroprop-2-enal

InChI

InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3

InChI Key

QMQZXWWFXNWPMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)F

Origin of Product

United States

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